Cas no 18514-94-8 (6,7-Dichlorocinnolin-4(1H)-one)

6,7-Dichlorocinnolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- ZIVIXYFVDXXKCJ-UHFFFAOYSA-
- InChI=1/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)
- 18514-94-8
- A921105
- SCHEMBL11150107
- 6,7-Dichlorocinnolin-4(1H)-one
- 6,7-Dichloro-1H-cinnolin-4-one
- 4(1H)-Cinnolinone, 6,7-dichloro-
-
- インチ: 1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)
- InChIKey: ZIVIXYFVDXXKCJ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C(C=NN2)=O)C=1)Cl
計算された属性
- 精确分子量: 213.9700681g/mol
- 同位素质量: 213.9700681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 41.5Ų
6,7-Dichlorocinnolin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681461-1.0g |
6,7-DICHLORO-1H-CINNOLIN-4-ONE |
18514-94-8 | 1.0g |
$0.0 | 2023-03-11 | ||
Chemenu | CM512604-1g |
6,7-Dichlorocinnolin-4(1H)-one |
18514-94-8 | 97% | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2025-02-26 | |
eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2024-07-28 | |
Ambeed | A620802-1g |
6,7-Dichlorocinnolin-4(1H)-one |
18514-94-8 | 97% | 1g |
$780.0 | 2025-03-16 | |
eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2025-03-03 |
6,7-Dichlorocinnolin-4(1H)-one 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
6,7-Dichlorocinnolin-4(1H)-oneに関する追加情報
6,7-Dichlorocinnolin-4(1H)-one (CAS No. 18514-94-8): An Overview of Its Structure, Synthesis, and Biological Applications
6,7-Dichlorocinnolin-4(1H)-one (CAS No. 18514-94-8) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of cinnolines, which are nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceutical and chemical research.
The molecular formula of 6,7-Dichlorocinnolin-4(1H)-one is C9H5Cl2N2O, and its molecular weight is approximately 220.05 g/mol. The compound features a cinnoline core with two chlorine atoms substituted at the 6 and 7 positions, and a ketone group at the 4-position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 6,7-Dichlorocinnolin-4(1H)-one has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 2-chlorobenzaldehyde with malononitrile, followed by cyclization and oxidation steps. This multi-step process yields the desired product with high purity and yield. Recent advancements in synthetic methodologies have also explored greener and more efficient routes to produce this compound, aligning with the growing emphasis on sustainable chemistry practices.
In terms of its biological applications, 6,7-Dichlorocinnolin-4(1H)-one has shown promising activity in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been reported to exhibit inhibitory effects on kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This property makes it a valuable tool for understanding the mechanisms underlying these processes and for developing novel therapeutic agents.
Beyond its enzymatic inhibition properties, 6,7-Dichlorocinnolin-4(1H)-one has also been investigated for its anti-inflammatory and anti-cancer activities. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory disorders. Additionally, preliminary research has indicated that it can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
The structural features of 6,7-Dichlorocinnolin-4(1H)-one, particularly the presence of the chlorine atoms and the ketone group, contribute to its biological activity by influencing its interactions with target proteins. Computational studies using molecular docking simulations have provided insights into the binding modes of this compound with various protein targets, helping to elucidate its mechanism of action at the molecular level.
In conclusion, 6,7-Dichlorocinnolin-4(1H)-one (CAS No. 18514-94-8) is a versatile compound with a rich history in chemical synthesis and a promising future in biological research. Its unique structure and diverse biological activities make it an important molecule for both fundamental studies and applied research in medicinal chemistry. As ongoing research continues to uncover new applications and mechanisms of action, this compound is likely to remain a focus of interest for scientists and researchers in multiple disciplines.
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